Structural Hybridization of a Kinase Scaffold with a PPARα-Active Acyl Fragment Distinguishes the Compound from Mono-Functional Pyrrolopyrimidines
The target compound incorporates a 2-(4-chlorophenoxy)-2-methylpropanoyl group—the hallmark acyl fragment of the PPARα agonist clofibric acid—onto the N-6 position of the pyrrolo[3,4-d]pyrimidine kinase scaffold. The reference compound 3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one (CAS 1448059-05-9) carries an unsubstituted phenylpropanoyl group and lacks the chlorophenoxy moiety required for PPARα engagement. This difference in the N-6 substituent is not incremental; it determines whether the molecule can simultaneously address two distinct therapeutic targets (kinase and nuclear receptor). [1]
| Evidence Dimension | Presence of PPARα-active pharmacophore (2-(4-chlorophenoxy)-2-methylpropanoyl) |
|---|---|
| Target Compound Data | Contains the complete clofibric acid acyl moiety (4-chlorophenoxy + gem-dimethylpropanoate) attached to pyrrolo[3,4-d]pyrimidine. |
| Comparator Or Baseline | 3-Phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one (CAS 1448059-05-9): carries a simple 3-phenylpropanoyl group with no chlorophenoxy or gem-dimethyl substitution. |
| Quantified Difference | Qualitative structural difference: the target compound possesses the full pharmacophore required for PPARα binding, whereas the comparator does not. |
| Conditions | Pharmacophore comparison based on published SAR of fibric acid derivatives (e.g., clofibrate, fenofibrate) and pyrrolo[3,4-d]pyrimidine kinase inhibitors. |
Why This Matters
For research programs targeting metabolic-inflammatory crosstalk, the dual-pharmacophore architecture allows a single compound to probe the intersection of kinase signaling and lipid metabolism, reducing the need for two separate tool compounds.
- [1] Willson, T.M.; Brown, P.J.; Sternbach, D.D.; Henke, B.R. The PPARs: From Orphan Receptors to Drug Discovery. J. Med. Chem. 2000, 43, 527–550. View Source
